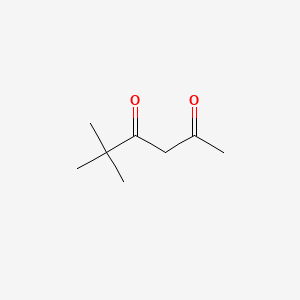

5,5-Dimethylhexane-2,4-dione

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,5-dimethylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLCVVVHIPPHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223342 | |

| Record name | 5,5-Dimethylhexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-04-2 | |

| Record name | 5,5-Dimethyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylhexane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethylhexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies of 5,5 Dimethylhexane 2,4 Dione

Precursor Compounds and Reaction Pathways in 5,5-Dimethylhexane-2,4-dione Synthesis

The most prevalent pathway for synthesizing this compound is the Claisen condensation. mdpi.comorganic-chemistry.org This reaction involves the base-mediated condensation of a ketone with an ester. organic-chemistry.org The primary precursors are pinacolone (B1678379) (also known as 3,3-dimethyl-2-butanone) and an acylating ester, such as ethyl acetate (B1210297) or methyl pivalate. nih.govgoogle.comnist.govnih.gov The reaction mechanism is driven by the formation of a stabilized enolate anion of the resulting β-keto ester. organic-chemistry.org

Alternative pathways include the acylation of ketones, which may be followed by a rearrangement to form the diketone structure. smolecule.com One specific method involves the acetylation of 3,3-dimethyl-2-butanone. orgsyn.org Another documented approach is the reaction of hexanone with acetic anhydride. chembk.com

Below is a table summarizing the common precursors and reaction types for the synthesis of this compound.

| Ketone Precursor | Acylating Agent | Reaction Type | Base/Catalyst |

| Pinacolone (3,3-Dimethyl-2-butanone) | Ethyl Acetate | Claisen Condensation | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) |

| Pinacolone (3,3-Dimethyl-2-butanone) | Methyl Pivalate | Claisen Condensation | Sodium Hydride (NaH) |

| 3,3-Dimethyl-2-butanone | Acetic Anhydride | Acylation | Boron Trifluoride (BF₃) |

| Hexanone | Acetic Anhydride | Acylation | Not specified |

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key areas of optimization include catalysis and reactor technology.

The choice of catalyst significantly influences the efficiency of this compound synthesis. In Claisen condensations, strong bases are typically employed to facilitate the formation of the enolate intermediate. ijpras.com Sodium hydride (NaH) and sodium ethoxide (NaOEt) are common choices. ijpras.comgoogle.com The use of stronger bases like sodium amide or potassium tert-butoxide (KOtBu) can often increase the reaction yield. mdpi.comorganic-chemistry.org

For acylation routes, Lewis acids like boron trifluoride have been effectively used as catalysts. orgsyn.org In reactions involving derivatives, such as the condensation with cyanoacetamide, organic bases like piperidine (B6355638) have been shown to be effective catalysts. rsc.orgrsc.org Research has also explored transition metal catalysts; for instance, a half-zirconocene catalyst derived from Cp₂ZrCl₂ was used in a cyclization reaction with this compound, although it resulted in a modest yield of 29%. rsc.orgrsc.org

The following table outlines various catalysts used in the synthesis of this compound and related reactions.

| Catalyst | Reaction Type | Precursors | Notes |

| Sodium Hydride (NaH) | Claisen Condensation | Pinacolone, Methyl Pivalate | Commonly used, yields of 60-70% reported. google.com |

| Sodium Ethoxide (NaOEt) | Claisen Condensation | Ketones, Esters | A standard base for Claisen reactions. organic-chemistry.org |

| Potassium tert-butoxide (KOtBu) | Claisen Condensation | Ketones, Esters | Can reduce self-aldol condensation by-products. mdpi.com |

| Boron Trifluoride (BF₃) | Acylation | 3-Methyl-2-butanone | Used for acetylation of methyl alkyl ketones. orgsyn.org |

| Piperidine | Condensation | This compound, Cyanoacetamide | Used for synthesis of 2-pyridone derivatives. rsc.orgrsc.org |

| Cp₂ZrCl₂ (pre-catalyst) | Cyclization | This compound, Benzoyl hydrazine (B178648) | In situ generation of a half-zirconocene catalyst. rsc.org |

For industrial-scale production, continuous flow reactors offer significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and higher throughput. google.comgrafiati.com While specific literature on the continuous flow synthesis of this compound is not prevalent, the technology is well-suited for the types of reactions involved, such as Claisen condensations.

The synthesis of other compounds via similar reactions has been successfully demonstrated in continuous flow systems. For example, the preparation of Edaravone involves a cyclization reaction in a continuous flow reactor, which allows for efficient, safe, and accurately controlled production. google.com This approach minimizes by-products and ensures consistent product quality, making it highly suitable for modern industrial production. google.com The principles applied in these cases, such as rapid mixing and precise temperature control, are directly applicable to optimizing the synthesis of β-diketones like this compound, potentially leading to higher yields and purity on an industrial scale. researchgate.net

By-product Formation and Remediation Strategies in this compound Synthesis

A key challenge in the synthesis of this compound is the formation of unwanted by-products. In Claisen condensations, self-condensation of the ester reagent can occur, particularly when using esters with α-hydrogens like ethyl acetate, which can lead to the formation of acetylacetone (B45752). mdpi.comd-nb.info Another potential side reaction is the self-aldol condensation of the ketone precursor. mdpi.com

Strategies to mitigate by-product formation include:

Stoichiometric Control : Using an excess of the ketone or precise control over reagent addition can minimize self-condensation of the ester. d-nb.info

Choice of Base : The selection of the base can influence reaction pathways. For instance, using potassium tert-butoxide (KOtBu) has been shown to reduce the formation of aldol (B89426) by-products compared to lithium diisopropylamide (LDA) in similar syntheses. mdpi.com

Purification : Remediation of the crude product mixture often involves purification. A common technique is the formation of a copper(II) chelate of the β-diketone. d-nb.info The diketone selectively complexes with a copper salt (e.g., copper(II) acetate), and the resulting solid chelate can be filtered off from the reaction mixture. The pure β-diketone is then regenerated from the chelate, often by treatment with a strong acid or a chelating agent like EDTA. mdpi.comd-nb.info

The table below details common by-products and the strategies for their control.

| By-product | Origin | Remediation/Prevention Strategy |

| Acetylacetone | Self-condensation of ethyl acetate | Use a large excess of the ketone precursor (pinacolone). d-nb.info |

| α,β-Unsaturated ketone | Self-aldol condensation of ketone precursor | Use of specific bases like KOtBu instead of LDA. mdpi.com |

| Diacylated compounds | Over-acylation of the ketone | Precise control of stoichiometry and slow reagent addition. |

Stereochemical Control in the Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, its structure serves as a scaffold for the synthesis of chiral derivatives. Achieving stereochemical control is essential when preparing enantiomerically pure compounds for applications in fields like medicinal chemistry. This control is typically exerted in reactions that create a new stereocenter from the prochiral C3 methylene (B1212753) group or by stereoselective transformations of one of the two carbonyl groups.

Methods for achieving stereocontrol in reactions involving β-dicarbonyl compounds can be applied to this compound derivatives. For example, in aldol reactions with prochiral ketones, the stereochemical outcome can be directed by the choice of catalyst and the steric properties of the substituents. acs.org Similarly, the synthesis of chiral β-hydroxy-α-amino acids has been achieved through transition metal/base-catalyzed aldol reactions of isocyanoacetate derivatives with prochiral ketones. acs.org

Furthermore, stereocontrolled synthesis of complex molecules like anti-N-protected-α-amino epoxides has been accomplished starting from β-ketoesters through key steps involving chelation-controlled reductions. acs.org These established principles of asymmetric synthesis, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions, can be conceptually applied to the functionalization of this compound to produce specific stereoisomers of its derivatives.

Chemical Reactivity and Advanced Reaction Chemistry of 5,5 Dimethylhexane 2,4 Dione

Oxidation Pathways and Mechanisms of 5,5-Dimethylhexane-2,4-dione

While specific studies detailing the comprehensive oxidation pathways of this compound are not extensively documented in the provided search results, the general principles of ketone chemistry suggest it can be oxidized. Typically, the oxidation of ketones requires strong oxidizing agents and can proceed via cleavage of carbon-carbon bonds adjacent to the carbonyl group. For β-diketones, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives. smolecule.com

One relevant documented reaction is the Corey-Kim oxidation of a precursor secondary alcohol, 5-Hydroxy-2,2-dimethylhexan-3-one, which utilizes dimethyl sulfide (B99878) to yield this compound. chemchart.com This demonstrates a synthetic route to the dione (B5365651) via oxidation, rather than the oxidative degradation of the dione itself. The oxidation of analogous diketones, such as 3,4-dimethylhexane-2,5-dione, can be achieved with agents like potassium permanganate (B83412) or chromium trioxide to introduce further hydroxyl groups.

Reduction Reactions and Product Characterization of this compound

The two ketone groups of this compound can be reduced to the corresponding secondary alcohols, yielding 5,5-dimethylhexane-2,4-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

The general mechanism for reduction by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by a protonation step (typically from a solvent like methanol (B129727) or ethanol) to yield the alcohol. Given the presence of two ketone groups, the reduction would consume two equivalents of the hydride reagent.

For the analogous fluorinated compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878), reduction with agents like sodium borohydride or lithium aluminum hydride is also a known transformation. The characterization of the resulting diol from this compound would involve standard spectroscopic techniques such as NMR to confirm the disappearance of the ketone signals and the appearance of alcohol and C-H (carbinol) signals, and IR spectroscopy to observe the appearance of a broad O-H stretch and the disappearance of the C=O stretch.

Nucleophilic Substitution Reactions Involving this compound

The acidic nature of the methylene (B1212753) protons (C3) allows for the formation of a stable enolate, which can act as a potent nucleophile in substitution reactions. smolecule.com The formation of the enolate is a critical step, enabling the compound to participate in carbon-carbon bond-forming reactions. masterorganicchemistry.com

A notable example involves the reaction of the dianion of this compound with epibromohydrin. The dianion, generated using a strong base like butyl lithium (BuLi), acts as a nucleophile, attacking the epoxide to form 2-(alkylidene)tetrahydrofurans with good regioselectivity. thieme-connect.de

Furthermore, the carbonyl carbons themselves can be attacked by strong nucleophiles. While specific examples for this compound are sparse in the search results, analogous diketones undergo nucleophilic substitution with reagents like organolithium compounds or Grignard reagents.

Condensation Reactions of this compound

Condensation reactions are a cornerstone of the chemistry of this compound, allowing for the synthesis of a wide range of heterocyclic compounds. smolecule.comontosight.ai These reactions typically involve the initial formation of an enolate or a related nucleophilic species, which then attacks an electrophile.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound. libretexts.org The reaction requires a strong base and a carbonyl compound with at least one acidic α-proton to form a β-keto ester or a β-diketone. thieme-connect.de

While the synthesis of this compound can be achieved through condensation reactions, it can also serve as the nucleophilic partner in Claisen-type acylations. smolecule.comsmolecule.com Its enolate can react with an acylating agent, such as an acid chloride or an ester, to form a more complex β-tricarbonyl system, effectively extending the carbon skeleton. The presence of the highly acidic methylene protons between the two carbonyl groups makes the formation of the requisite enolate particularly favorable. masterorganicchemistry.com

The kinetics of the condensation of this compound have been studied in detail, particularly for its reaction with cyanoacetamide catalyzed by piperidine (B6355638). rsc.orgrsc.org This reaction leads to the formation of 4,6-disubstituted-3-cyano-2-pyridones. The reaction rates were determined using UV spectrophotometry. rsc.orgrsc.org

The proposed mechanism involves the piperidine catalyst facilitating both the Knoevenagel condensation (attack of the active methylene of cyanoacetamide on a carbonyl group) and the Michael addition (intramolecular cyclization). Kinetic data, including rate constants and activation parameters, were used to elucidate the reaction scheme. rsc.orgresearchgate.net The study compared the reactivity of this compound with other β-diketones like pentane-2,4-dione and 5-methylhexane-2,4-dione, providing insights into how the steric bulk of the tert-butyl group affects the reaction rate. rsc.orgrsc.orgresearchgate.net

Table 1: Kinetic Data for the Condensation of β-Diketones with Cyanoacetamide Note: Specific rate constants and activation parameters were mentioned to be determined in the source abstracts, but the numerical values are not provided in the snippets. The table structure is based on the described research.

| Diketone | Catalyst | Measured Parameters | Reference |

|---|---|---|---|

| This compound | Piperidine | Rate constants, Activation parameters | rsc.orgrsc.org |

| 5-Methylhexane-2,4-dione | Piperidine | Rate constants, Activation parameters | rsc.orgrsc.org |

| Pentane-2,4-dione | Piperidine | Rate constants, Activation parameters | rsc.orgrsc.org |

Due to its unsymmetrical nature, with a methyl group at one end and a tert-butyl group at the other, condensation reactions of this compound present questions of regioselectivity. The initial nucleophilic attack can occur at either the C2 or C4 carbonyl group.

In the condensation with cyanoacetamide, the structure of the resulting pyridone reveals which carbonyl group participated in the initial Knoevenagel condensation. The steric hindrance of the tert-butyl group generally directs the initial attack of the nucleophile to the less hindered C2 carbonyl (the acetyl group). rsc.orgresearchgate.net This selectivity allows for the predictable synthesis of specific isomers of substituted pyridones. rsc.org

Another important regioselective condensation is the reaction with hydrazine (B178648) and its derivatives to form pyrazoles. mdpi.comdergipark.org.tr The reaction of a 1,3-diketone with a hydrazine first involves the formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. With an unsymmetrical diketone like this compound, two regioisomeric pyrazoles are possible. For instance, its reaction with 2-hydrazinyl-4-methylpyrimidine (B1601691) in the synthesis of a pyrimidinyl-pyrazole derivative yielded the product resulting from initial condensation at the acetyl group (C2), affording 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one. rsc.org Similarly, a zirconium-catalyzed reaction with benzoyl hydrazine also resulted in the formation of a substituted pyrazole, albeit in a modest yield of 29%, highlighting the influence of the bulky substituent on reactivity. rsc.orgrsc.org

Photosensitized Decomposition and Mechanistic Insights for this compound

The photosensitized decomposition of ketones is a fundamental area of organic photochemistry, often involving the absorption of light by a photosensitizer, which then transfers energy to the ketone, promoting it to an excited state and initiating decomposition. While specific studies on the photosensitized decomposition of this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from the well-established photochemical behavior of β-diketones and related carbonyl compounds.

The process of photosensitized decomposition typically begins with the absorption of light by a photosensitizer molecule (Sens). The photosensitizer is excited from its ground state (S₀) to a singlet excited state (S₁). Through a rapid process called intersystem crossing (ISC), the singlet excited state can be converted to a more stable and longer-lived triplet excited state (T₁).

**Sens (S₀) + hν → Sens (S₁) → Sens (T₁) **

This triplet-state photosensitizer can then transfer its energy to a ground-state molecule of this compound (DMHD). This energy transfer is most efficient when the triplet energy of the sensitizer (B1316253) is higher than that of the diketone. This process, known as triplet-triplet energy transfer, results in the formation of the triplet excited state of DMHD.

**Sens (T₁) + DMHD (S₀) → Sens (S₀) + DMHD (T₁) **

Once in the triplet state, this compound is primed for various photochemical reactions. The most probable decomposition pathway for acyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond (the bond adjacent to the carbonyl group). researchgate.net For a β-diketone like this compound, there are two such bonds that can cleave.

Cleavage of the C₂-C₃ bond would yield an acetyl radical and a pivaloylacetyl radical. Alternatively, cleavage of the C₄-C₅ bond would result in a pivaloyl radical and an acetylacetyl radical. The stability of the resulting radical fragments often dictates the preferred cleavage pathway. researchgate.net Given the presence of the bulky tert-butyl group, the energetics of these pathways would be a key area for detailed investigation.

The subsequent reactions of these radical intermediates can be complex, involving decarbonylation, recombination, or abstraction of hydrogen atoms from the solvent or other molecules. For instance, the acetyl radical can lose carbon monoxide to form a methyl radical.

It is also important to consider the tautomeric nature of β-diketones. This compound exists in equilibrium between its diketo and enol forms. The photochemical reactivity of the enol form can differ significantly from the diketo form and may lead to different reaction pathways and products. For example, studies on acetylacetone (B45752) have shown that its photolysis can proceed through different mechanisms depending on the tautomeric form excited. researchgate.net

In the context of photosensitized reactions, the choice of photosensitizer is crucial. Ketones such as benzophenone (B1666685) or acetophenone (B1666503) are commonly used as photosensitizers due to their high intersystem crossing efficiencies and high triplet energies. nih.gov The efficiency of the energy transfer and the subsequent decomposition of this compound would be dependent on the specific photosensitizer used and the reaction conditions, such as the solvent and the presence of oxygen. Oxygen can act as a quencher of triplet states, which can inhibit the desired photosensitized decomposition. nih.gov

Table of Potential Radical Fragments from Norrish Type I Cleavage of this compound

| Cleavage Site | Resulting Radicals |

| C₂-C₃ Bond | Acetyl radical (CH₃CO•) and Pivaloylacetyl radical ((CH₃)₃CCOCH₂CO•) |

| C₄-C₅ Bond | Pivaloyl radical ((CH₃)₃CCO•) and Acetylacetyl radical (CH₃COCH₂CO•) |

Coordination Chemistry and Ligand Applications of 5,5 Dimethylhexane 2,4 Dione

Chelation Properties of 5,5-Dimethylhexane-2,4-dione with Metal Ions

This compound exhibits characteristic keto-enol tautomerism. The enol form possesses an acidic proton on the hydroxyl group, which can be lost upon reaction with a metal ion. The resulting enolate anion acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. This chelation forms a stable six-membered ring, a structural motif common to β-diketonate complexes. journalssystem.comasianpubs.org The steric bulk of the tert-butyl group ((CH₃)₃C-) on the hexane (B92381) chain can influence the geometry and stability of the resulting metal complexes. The formation of these highly stable chelate complexes is a key feature of the coordination chemistry of β-diketones. journalssystem.com

Synthesis and Characterization of Metal Chelates of this compound

Metal chelates of this compound and its derivatives are typically synthesized by reacting the β-diketone with a metal salt in a suitable solvent. The reaction often requires a base to facilitate the deprotonation of the ligand, enabling coordination to the metal center. smolecule.com The resulting metal complexes can be isolated as crystalline solids and are often soluble in organic solvents. ontosight.ai Characterization of these complexes is commonly performed using techniques such as single-crystal X-ray diffraction to determine the molecular structure, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy to confirm the coordination of the diketonate ligand, and elemental analysis. acs.orgmdpi.com

This compound and its derivatives form complexes with a variety of transition metals. A notable example involves the fluorinated derivative, 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dionate (pta), which has been used to synthesize heterobimetallic complexes. acs.orgacs.org

Specifically, complexes such as [Cu(salen)Gd(pta)₃] and [Cu(acacen)Gd(pta)₃] have been synthesized and characterized. acs.orgacs.org In these compounds, a Schiff base ligand like salen or acacen coordinates to a copper(II) ion, while three pta ligands chelate a gadolinium(III) ion. acs.org X-ray crystallography reveals that these complexes can form discrete, magnetically isolated Cu(II)Gd(III) pairs. acs.org The structure of [Cu(salen)Gd(pta)₃] is triclinic (space group P1), demonstrating the capability of this ligand to participate in complex supramolecular assemblies. acs.org

The stability of metal complexes in solution is quantified by their stability constants (log K). While specific stability constants for this compound were not found in the searched literature, the methods for their determination and data for analogous β-diketone complexes are well-documented. Techniques like pH-metric titration and spectrophotometry are commonly employed to measure these constants. cas.czasianpubs.orgacs.org The stability of transition metal β-diketonate complexes generally follows the Irving-Williams series. journalssystem.com

Studies on other β-diketones, such as benzoylacetone (B1666692) and dibenzoylmethane, show that the stability of their complexes with divalent metal ions decreases in the order Cu(II) > Ni(II) > Co(II). journalssystem.com The solvent system also plays a crucial role, with stabilities often being higher in mixed organic-aqueous solutions compared to pure water. asianpubs.orgasianpubs.org

Table 1: Stability Constants (log K) for selected β-diketone metal complexes. This table provides comparative data for other β-diketones to illustrate general trends, as specific data for this compound was not available in the search results.

| Ligand | Metal Ion | log K | Reference |

|---|---|---|---|

| Benzoylacetone | Cu(II) | 12.05 | journalssystem.com |

| Benzoylacetone | Ni(II) | 9.58 | journalssystem.com |

| Benzoylacetone | Co(II) | 9.42 | journalssystem.com |

| Dibenzoylmethane | Cu(II) | 12.98 | journalssystem.com |

| Dibenzoylmethane | Ni(II) | 10.46 | journalssystem.com |

| Dibenzoylmethane | Co(II) | 9.97 | journalssystem.com |

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound have been explored for their catalytic activity. One notable application is in the synthesis of N-acylpyrazoles. rsc.orgrsc.org Research has shown that a zirconium pre-catalyst, Cp₂ZrCl₂, can be activated in situ by β-diketones. rsc.org This system demonstrates broad substrate scope for the cyclization of hydrazines and β-diketones under mild conditions. rsc.org

In a specific example, the reaction of benzoyl hydrazine (B178648) with this compound was catalyzed by this zirconium system. rsc.org

Table 2: Catalytic Synthesis of N-acylpyrazole using this compound.

| β-Diketone Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Cp₂ZrCl₂ | N-acylpyrazole derivative (4m) | 29% | rsc.org |

This reaction highlights the potential of metal complexes derived from this compound to serve as catalysts in organic synthesis, even if the yield in this particular case was moderate compared to other substrates. rsc.org

Luminescent and Optoelectronic Properties of Iridium(III) Complexes with this compound Derivatives

In the field of materials science, iridium(III) complexes are highly valued as phosphorescent emitters in organic light-emitting diodes (OLEDs). The ancillary ligand in these complexes plays a critical role in tuning their photophysical and electroluminescent properties. mdpi.com Derivatives of this compound have been successfully incorporated as ancillary ligands to modulate the properties of iridium(III) emitters. asianpubs.org

For instance, a study reported the synthesis and characterization of a series of asymmetric heteroleptic iridium(III) complexes where a derivative, 1-(9H-carbazol-9-yl)-5,5-dimethylhexane-2,4-dione, was used as an ancillary ligand. asianpubs.org These complexes are noted for their potential applications in OLEDs and sensor systems due to their intensive phosphorescence in both solution and bulk states. researchgate.net The modification of the β-diketonate ligand allows for fine-tuning of the emission properties and stability of the resulting iridium(III) complex. mdpi.comnih.gov

The design of asymmetric iridium(III) complexes allows for a detailed investigation of structure-property relationships. By systematically altering the ancillary ligand, researchers can control the electrochemical and photophysical properties of the complex. A study involving a series of neutral heteroleptic iridium(III) complexes used 1-(9H-carbazol-9-yl)-5,5-dimethylhexane-2,4-dione and a related derivative as ancillary ligands, alongside various cyclometalating ligands like 2-phenylpyridine (B120327). asianpubs.org

The introduction of the carbazolyl-functionalized this compound ligand creates an unsymmetrical architecture. asianpubs.org This asymmetry, compared to homoleptic complexes with three identical ligands, influences the complex's photophysical and electrochemical properties, which were investigated using both experimental techniques and density functional theory (DFT) calculations. asianpubs.orgacs.org The study emphasized establishing general design rules for emitters by correlating the structure-dependent sensitivity of the complexes to factors like temperature and oxygen with their phosphorescence lifetimes. asianpubs.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly affected by the choice of both the cyclometalating and the ancillary β-diketonate ligands, which in turn dictates the emission color and efficiency of the complex. tandfonline.com

Influence of Ligand Architecture on Phosphorescence Lifetimes and Oxygen Sensitivity

The molecular architecture of ancillary ligands in metal complexes plays a critical role in determining the photophysical properties of the material, including phosphorescence lifetimes and sensitivity to external quenchers like molecular oxygen. In the case of complexes utilizing this compound and its derivatives, modifications to the ligand structure have been shown to systematically tune these characteristics, making them suitable for applications such as optical sensors.

Research into heteroleptic iridium(III) complexes has provided significant insights into these structure-property relationships. researchgate.netdb-thueringen.de By incorporating derivatives of this compound as ancillary ligands, researchers have been able to modulate the emission and sensitivity of the resulting complexes. A notable example involves the functionalization of the this compound backbone with a carbazole (B46965) unit to create 1-(9H-carbazol-9-yl)-5,5-dimethylhexane-2,4-dione. researchgate.netnih.gov

Iridium(III) complexes are well-suited for optical sensing due to their strong spin-orbit coupling, which leads to intense and long-lived phosphorescence. db-thueringen.deresearchgate.net However, this phosphorescence is often quenched by molecular oxygen, a property that can be exploited for oxygen sensing. The degree of this oxygen sensitivity is directly linked to the phosphorescence lifetime of the complex; longer lifetimes generally result in higher sensitivity to oxygen quenching. researchgate.netuni-regensburg.de

Studies on a series of iridium(III) complexes with cyclometalating ligands like 2-phenylpyridine (ppy) and the ancillary ligand 1-(9H-carbazol-9-yl)-5,5-dimethylhexane-2,4-dione have demonstrated this principle. For instance, the complex [Ir(ppy)₂(carbac)], where 'carbac' is the carbazolyl-functionalized β-diketonate, was developed as a novel temperature probe for dual-sensitive paints. nih.gov In this application, the goal was to suppress oxygen quenching. This was achieved by dispersing the complex into poly(acrylonitrile) microparticles, which act as a gas-blocking matrix. nih.gov This demonstrates that while the inherent ligand architecture provides a certain level of sensitivity, the immediate environment (the polymer matrix) is also a crucial architectural component that can be engineered to control the complex's response to oxygen.

The green-emitting [Ir(ppy)₂(carbac)] complex, when isolated from oxygen, functions as a reliable temperature indicator. nih.gov Its photophysical properties can be contrasted with red-emitting, oxygen-sensitive probes used in the same sensor system, highlighting the ability to design multi-functional materials by selecting specific ligand architectures. nih.gov The emission intensity and lifetime of these types of iridium complexes are clearly influenced by changes in temperature and air pressure. researchgate.netresearchgate.net General design rules for creating oxygen-sensitive emitters often focus on correlating the structure-dependent oxygen sensitivity with their phosphorescence lifetimes. researchgate.netuni-regensburg.de

The table below details the photophysical properties of an iridium complex featuring a derivative of this compound, illustrating the characteristics that make it suitable as a temperature-sensitive luminophore when shielded from oxygen.

Table 1: Photophysical Properties of [Ir(ppy)₂(carbac)]

| Property | Value | Reference |

|---|---|---|

| Emission Type | Phosphorescence | nih.gov |

| Emission Color | Green | nih.gov |

| Application | Temperature Probe | nih.gov |

| Matrix | Poly(acrylonitrile) | nih.gov |

| Oxygen Sensitivity | Suppressed by matrix | nih.gov |

Further research has expanded on creating unsymmetrical architectures in iridium(III) complexes by using various derivatives, including 1-(9H-carbazol-9-yl)-5,5-dimethylhexane-2,4-dione and 1-[3,6-bis(4-hexylphenyl)-9H-carbazol-9-yl]-5,5-dimethylhexane-2,4-dione, to systematically investigate the impact on photophysical and electrochemical properties. researchgate.net By comparing these to more symmetrical complexes, a clearer understanding of how ligand modifications fine-tune emission and sensitivity emerges. researchgate.netdb-thueringen.de For example, modifying the ancillary β-diketonate ligand can lead to shifts in the emission wavelength and changes in the phosphorescence quantum yield and decay times. researchgate.net

Theoretical and Spectroscopic Investigations of 5,5 Dimethylhexane 2,4 Dione

Vibrational Spectroscopy of 5,5-Dimethylhexane-2,4-dione

Deuterated Analogue Studies of this compound

The study of deuterated analogues, where one or more hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), is a powerful technique in physical organic chemistry to elucidate reaction mechanisms and understand molecular dynamics. For a compound like this compound, which exists in a keto-enol equilibrium, deuterium labeling would be instrumental. Such studies can provide profound insights into the kinetic isotope effect (KIE), the nature of the intramolecular hydrogen bond, and the proton transfer dynamics between the two oxygen atoms of the enol tautomer.

Deuterium-labeled compounds are frequently used as tracers or surrogate compounds to probe the mechanisms of action, absorption, distribution, and excretion of molecules. nih.gov In the context of this compound, selectively replacing the enolic proton with deuterium would allow researchers to monitor the proton transfer barrier. The difference in mass between hydrogen and deuterium leads to a lower vibrational frequency for the O-D bond compared to the O-H bond, which can be observed using infrared (IR) and Raman spectroscopy. This isotopic substitution can also influence the strength of the intramolecular hydrogen bond.

Furthermore, kinetic isotope effect studies, which compare the reaction rates of deuterated versus non-deuterated substrates, can help identify rate-determining steps in reactions involving the diketone. For instance, in a reaction where the abstraction of the enolic proton is the slowest step, a significant KIE would be observed. While specific studies on deuterated this compound are not extensively detailed in foundational literature, the principles from broader investigations on β-diketones are directly applicable and underscore the potential of such research. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular and electronic properties of β-diketones like this compound. These computational methods allow for the accurate prediction of geometric parameters, vibrational frequencies, and electronic characteristics, which complement and help interpret experimental data. Studies have employed DFT calculations, often at the B3LYP level of theory with various basis sets (e.g., 6-311G, 6-311++G ), to explore the stable cis-enol form of this compound, which is stabilized by a strong intramolecular hydrogen bond. orgchemres.org

Calculations focus on optimizing the molecular geometry to find the most stable conformation. Key parameters of interest include the bond lengths within the six-membered chelated ring (O-H, C=O, C-C), the O···O distance, and bond angles, which together define the strength and nature of the hydrogen bond. orgchemres.org For instance, a shorter O···O distance and a more linear O-H···O arrangement are indicative of a stronger hydrogen bond.

Electronic properties derived from DFT calculations include Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. NBO analysis provides information on atomic charges and hyperconjugative interactions, such as the stabilizing charge transfer from the lone pair of the hydrogen-accepting oxygen atom to the antibonding orbital of the O-H bond (lp(O) → σ*(O-H)). orgchemres.org AIM theory helps to characterize the nature of the hydrogen bond by analyzing the electron density at the bond critical point. orgchemres.org These theoretical calculations have indicated that the intramolecular hydrogen bond strength of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) is considerably weaker than that of this compound. researchgate.net

Table 1: Selected Calculated Properties of this compound (DMHD) Enol Form

| Property | Description | Calculated Value/Finding |

| Geometry | Key bond lengths and angles defining the chelated ring structure. | Optimized geometries show a planar six-membered ring stabilized by an intramolecular hydrogen bond. orgchemres.org |

| Hydrogen Bond Energy (EHB) | The calculated energy of the intramolecular hydrogen bond. | The t-butyl group is known to increase the intramolecular hydrogen bond strength. orgchemres.org |

| NBO Analysis | Hyperconjugative interaction energy (lp(O) → σ*(O-H)). | This analysis quantifies the electronic stabilization arising from the hydrogen bond. orgchemres.org |

| ¹H NMR Chemical Shift (δOH) | The calculated chemical shift for the enolic proton. | Calculations using the 6-311G** and 6-311++G** basis sets show good agreement with experimental results. orgchemres.org |

Comparative Theoretical Studies with Analogous β-Diketones

Comparative theoretical studies provide valuable context for understanding the unique properties of this compound (DMHD). By comparing its calculated properties to those of other β-diketones with different substituents, the electronic and steric effects of the tert-butyl group can be quantified. Such studies have systematically investigated a range of β-diketones, including acetylacetone (B45752) (AA), benzoylacetone (B1666692) (BA), and various fluorinated derivatives. orgchemres.org

A key finding from these comparative analyses is the significant influence of the substituent on the strength of the intramolecular hydrogen bond (IHB). Electron-donating groups, such as the tert-butyl group in DMHD, tend to increase the electron density on the oxygen atoms, thereby strengthening the hydrogen bond. orgchemres.org Conversely, electron-withdrawing groups, like the trifluoromethyl (CF3) group, weaken the IHB. orgchemres.orgresearchgate.net This trend is consistently observed across different computational methods and is reflected in calculated parameters such as the hydrogen bond energy (EHB), the O-H bond length, and the ¹H NMR chemical shift of the enolic proton. orgchemres.org

For example, a comparative study using DFT calculations showed that the substitution of a phenyl group increases the IHB strength, while a CF3 group decreases it. orgchemres.org The study compared DMHD with compounds like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD), confirming that the replacement of DMHD's methyl group with a CF3 group leads to a weaker hydrogen bond. orgchemres.orgresearchgate.net These comparisons are crucial for establishing structure-property relationships within the β-diketone class, allowing for the rational design of molecules with tailored properties.

Table 2: Comparative Theoretical Data for this compound and Analogous β-Diketones

| Compound | Substituents (R1, R2) | Key Finding from Comparative Studies |

| This compound (DMHD) | -CH₃, -C(CH₃)₃ | The electron-donating t-butyl group strengthens the intramolecular hydrogen bond. orgchemres.org |

| Acetylacetone (AA) | -CH₃, -CH₃ | Serves as a fundamental benchmark for substituent effects. |

| Benzoylacetone (BA) | -CH₃, -C₆H₅ | The phenyl group increases the IHB strength compared to a methyl group. orgchemres.org |

| 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) | -CF₃, -C(CH₃)₃ | The electron-withdrawing CF₃ group weakens the IHB compared to DMHD. orgchemres.orgresearchgate.net |

| 1,1,1-Trifluoro-2,4-pentanedione (TFAA) | -CH₃, -CF₃ | The hydrogen bond strength is considerably weaker than that of BA. researchgate.net |

Biological Activity and Biomedical Research Applications of 5,5 Dimethylhexane 2,4 Dione Derivatives

Mechanism of Action in Biological Systems

The biological effects of 5,5-dimethylhexane-2,4-dione derivatives are intrinsically linked to their chemical structure, particularly the β-diketone moiety. This functional group imparts properties that allow these molecules to interact with biological systems through various mechanisms.

Metal Ion Chelation and Catalytic Cycle Participation

A defining characteristic of β-diketones, including this compound, is their ability to act as potent chelating agents for metal ions. The two oxygen atoms of the dione (B5365651) can coordinate with a metal ion to form a stable six-membered ring. This sequestration of metal ions can disrupt the normal physiological processes that are dependent on these ions. For instance, many enzymes require metal cofactors for their catalytic activity. By chelating these essential metal ions, this compound derivatives can modulate the activity of such metalloenzymes.

The inhibitory properties of some β-diketone-containing compounds are a result of their ability to chelate ferrous ions in the active sites of enzymes. nih.gov Furthermore, the coordination of β-diketones with metal ions can enhance their biological activity. Metal complexes of β-diketones have been shown to possess improved antimicrobial properties compared to the free ligand. nih.gov This suggests that the chelated metal complex may have a different mechanism of action or improved cellular uptake.

Interaction with Enzymes and Receptors

Beyond metal ion chelation, derivatives of dione compounds can directly interact with the active sites of enzymes or the binding sites of receptors. The biological activity of certain β-diketone compounds is attributed to the presence of the β-diketone moiety itself. researchgate.net For example, a series of 1,2-dione containing diterpenoids, which share the dione functional group, have been identified as potent inhibitors of human carboxylesterases. nih.gov The 1,2-dione chemotype is thought to be essential for enzyme inhibition, likely by acting as a target for the active site serine residue in these enzymes. nih.gov The potency and selectivity of these interactions can be finely tuned by the various substituents on the core dione structure. nih.gov

Antimicrobial Properties of this compound Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Derivatives of β-diketones have shown promise as a class of compounds with antimicrobial activity. The antimicrobial efficacy of β-diketones is often enhanced when they are complexed with metals. nih.gov For instance, a copper(II) complex of a β-diketone showed better antibacterial ability against Escherichia coli and Staphylococcus aureus compared to the uncomplexed compound. nih.gov

Studies on azoderivatives of β-diketones have also demonstrated their potential as antimicrobial agents. nih.gov Certain hit compounds from this class were found to have in vitro inhibitory action on the growth of E. coli. nih.gov These compounds were observed to impact cellular activities such as transcription and translation, suggesting a multi-faceted mechanism of antimicrobial action. nih.gov The presence of bulky groups, such as the tert-butyl group found in this compound, can influence the lipophilicity and steric interactions of the molecule, which in turn can affect its antimicrobial potency. For example, derivatives containing di-tert-butylphenoxy groups have revealed marked antibacterial effects. bba.md

Antifungal Properties of this compound Derivatives

In addition to antibacterial activity, derivatives of dione compounds have also been investigated for their antifungal properties. The general class of β-diketones has been shown to exhibit antifungal activity. researchgate.net Similar to their antibacterial counterparts, metal complexes of β-diketones have demonstrated antifungal activity, for instance against Fusarium verticillioides. nih.gov

Derivatives of 1,3,4-thiadiazole, another class of heterocyclic compounds, have been evaluated for their in vitro antifungal activity against various Candida species, including azole-resistant clinical isolates. nih.gov This highlights the potential for developing effective antifungal agents from various chemical scaffolds that can incorporate or mimic the functional properties of diones.

Applications in Biochemical Studies as a Molecular Probe

Molecular probes are essential tools in biochemical research for the visualization and study of biological processes. Fluorescent probes, in particular, allow for the tracking of molecules within living cells. While specific applications of this compound derivatives as molecular probes are not extensively documented, the general principles of probe design suggest their potential utility.

Fluorophores and dyes are often used to stain and detect the presence of certain molecules and compounds. biocompare.com These fluorescent molecules can be attached to other molecules to create probes for specific targets. The β-diketone scaffold of this compound could be chemically modified to incorporate a fluorophore, thereby creating a fluorescent probe. Such a probe could potentially be used to study processes involving metal ions, given the chelating nature of the β-diketone moiety. The design and synthesis of fluorescence-labeled analogs of bioactive molecules are a common strategy to create chemical probes for studying their interactions and localization within cells. nih.gov

Development of Novel Thiazolidine-2,4-dione Derivatives for Therapeutic Modulations

Thiazolidine-2,4-diones (TZDs) are a well-established class of compounds with significant therapeutic applications, most notably as insulin (B600854) sensitizers in the treatment of type 2 diabetes. Although structurally distinct from this compound, they share the dione functional group and their development provides valuable insights into the therapeutic potential of dione-containing molecules.

TZDs exert their effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. In the quest for more effective and safer therapeutic agents, new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their biological activities. nih.gov Beyond their metabolic effects, various TZD derivatives have also been investigated for their anticancer and antimicrobial properties. nih.gov For example, certain 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones have shown selective antifungal activity against Cryptococcus neoformans and dermatophytes. researchgate.net The ongoing research in this area underscores the versatility of the dione scaffold in designing molecules with a wide range of therapeutic applications.

Below is a data table summarizing the antimicrobial activity of selected β-diketone and thiazolidine-2,4-dione derivatives from various studies.

| Compound Class | Derivative/Complex | Target Organism(s) | Observed Activity |

| β-Diketone | Copper (II) complex of 2-thenoyltrifluoroacetone | Escherichia coli, Staphylococcus aureus | Enhanced antibacterial ability compared to the free ligand. nih.gov |

| β-Diketone | Azoderivative of barbituric acid (C8) | Escherichia coli | Maximum growth inhibitory activity with a MIC50 of 0.42mg/ml. nih.gov |

| Aminopropanol | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, E. coli, P. aeruginosa, C. glabrata | Marked antibacterial and antifungal effects on planktonic microorganisms and inhibition of biofilm formation. bba.md |

| Thiazolidine-2,4-dione | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives (5b-g) | Various bacterial and fungal species | Antimicrobial activity observed at 100 μ g/disk . nih.gov |

| Thiazol-4-one | 5-(4-Chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one (4a) | Cryptococcus neoformans, dermatophytes | Selective fungicidal activity with MICs between 2 and 16 microg/mL against clinical isolates of C. neoformans. researchgate.net |

PPAR-γ Agonism and Antidiabetic Activity Research

There are no available studies investigating the potential for this compound or its derivatives to act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Consequently, its potential for antidiabetic activity remains unexplored within the scientific community. Research on other dione-containing molecules, such as thiazolidinediones, has established a clear link to PPAR-γ agonism and antidiabetic effects; however, this research does not extend to the this compound scaffold.

Computational Docking and Molecular Dynamics Simulation Studies

A search of computational chemistry and molecular modeling literature yielded no results for docking or molecular dynamics simulation studies performed on this compound derivatives. Such studies are crucial for predicting the binding affinity and interaction of a compound with a biological target like PPAR-γ. The absence of this research indicates that the initial steps of virtual screening and computational analysis for this specific class of compounds have not been published.

In Vitro and In Vivo Evaluation of Therapeutic Potential

Consistent with the lack of preclinical computational research, there is no published data from in vitro (cell-based) or in vivo (animal model) evaluations of the therapeutic potential of this compound derivatives. These experimental studies are essential for determining a compound's biological activity, efficacy, and potential as a therapeutic agent.

Analytical Methodologies for 5,5 Dimethylhexane 2,4 Dione

High-Performance Liquid Chromatography (HPLC) for 5,5-Dimethylhexane-2,4-dione Analysis

HPLC is a cornerstone technique for the separation and analysis of this compound and its derivatives. jcsp.org.pk Its versatility allows for both analytical-scale quantification and preparative-scale isolation.

Reverse Phase HPLC Method Development and Optimization

Reverse-phase (RP) HPLC is a particularly effective method for analyzing this compound. sielc.comsielc.com A simple and efficient RP-HPLC method can be employed using a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.comsielc.com The choice of column is critical for achieving optimal separation. For instance, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been shown to be suitable for this analysis. sielc.com

Method parameters are optimized to ensure good resolution and peak shape. The use of smaller particle size columns, such as those with 3 µm particles, can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Table 1: Exemplary RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | UV | jcsp.org.pk |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) Compatible Applications

For applications requiring mass spectrometric detection, the HPLC method must be adapted to be MS-compatible. This typically involves replacing non-volatile acid modifiers like phosphoric acid with volatile alternatives such as formic acid. sielc.comsielc.com This modification prevents contamination of the MS instrument and ensures stable ionization. The hyphenation of HPLC with MS, particularly with atmospheric pressure chemical ionization (APCI), provides a powerful tool for the analysis of hydrocarbons and related compounds. researchgate.net

Preparative Separation and Impurity Isolation Techniques

The scalability of HPLC methods is a significant advantage, allowing for the transition from analytical to preparative separation. sielc.comsielc.com This is crucial for isolating impurities or for obtaining pure fractions of synthesized compounds for further characterization. Column chromatography is another effective technique for larger-scale separations of β-diketone derivatives. publish.csiro.au By scaling up the liquid chromatography method, it is possible to isolate and identify minor components in a mixture, which is essential for quality control and for understanding reaction mechanisms.

Spectroscopic Methods for Structural Elucidation of Reaction Products

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound and its reaction products. nih.gov These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for characterizing β-diketones. nih.govscholarsresearchlibrary.com Proton NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For example, in the study of Schiff bases derived from 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione, ¹H NMR was used to assign protons of the t-butyl and methine groups. publish.csiro.au

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, experimental GC-MS data shows characteristic peaks that aid in its identification. nih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the elemental composition of molecules with high accuracy. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound will show characteristic absorption bands for the ketone (C=O) groups. nih.gov In studies of metal chelates of related β-diketones, IR spectroscopy has been used to confirm the coordination of the ligand to the metal ion. jcsp.org.pk

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings | Source |

|---|---|---|

| GC-MS | Top 5 Peaks (m/z): 85, 57, 43, 142, 84 | nih.gov |

| ¹H NMR | Used to assign protons of t-butyl and methine groups in derivatives. | publish.csiro.au |

| IR Spectroscopy | Confirms presence of C=O functional groups. | nih.gov |

This table is interactive. You can sort and filter the data.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

Future Research Directions for 5,5 Dimethylhexane 2,4 Dione

Exploration of Novel Synthetic Routes

While traditional synthesis methods for β-diketones are well-established, future research is geared towards developing more efficient, milder, and scalable synthetic strategies for 5,5-Dimethylhexane-2,4-dione and its derivatives. A significant area of interest lies in catalysis to achieve novel transformations.

Recent research has demonstrated the use of a half-zirconocene catalyst, generated in situ, for the synthesis of N-acylpyrazoles from various β-diketones. rsc.org In this context, the reaction of this compound with a benzoyl hydrazine (B178648) yielded the corresponding N-acylpyrazole. rsc.orgrsc.org However, the yield was modest compared to other β-diketones, suggesting that steric hindrance from the tert-butyl group may play a significant role. rsc.org This highlights a clear direction for future work: the development of catalysts that can overcome steric challenges and improve yields for bulky substrates.

Table 1: Comparative Yields in Zirconocene-Catalyzed N-acylpyrazole Synthesis

| β-Diketone Substrate | Product Yield |

|---|---|

| This compound | 29% rsc.org |

| Dipivaloylmethane | 62% rsc.org |

| Dibenzoylmethane | 62% rsc.org |

| Benzoylacetone (B1666692) | 23% rsc.org |

This table illustrates the varying efficiency of the catalytic system with different β-diketone substrates, indicating an area for synthetic optimization.

Future exploration will likely focus on organometallic catalysis, biocatalysis, and flow chemistry to create more efficient and sustainable pathways to this and other highly substituted diketones.

Advanced Mechanistic Studies of this compound Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, this involves moving beyond simple product analysis to detailed kinetic and computational studies.

Advanced mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways. For instance, DFT has been used to study water-exchange reactions in zinc complexes with related oxygen-donor ligands, revealing associative pathways and the influence of electronic and steric effects on the activation barrier. researchgate.net Similar studies on this compound complexes could elucidate the intricate details of ligand exchange and catalysis.

Intermediate Trapping and Characterization: In the zirconocene-catalyzed synthesis of N-acylpyrazoles, a plausible mechanism involves the formation of an N,O-acetal intermediate. rsc.org Future research could focus on spectroscopic or crystallographic identification of such transient species to confirm proposed reaction pathways.

Kinetic Analysis: Detailed kinetic studies of its reactions, such as enolate formation or condensation reactions, would provide quantitative data on reaction rates and orders, offering insights into the rate-determining steps and the influence of substituents. smolecule.com

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The ability of this compound to act as a chelating ligand for metal ions is a key property that can be exploited for the creation of advanced materials. smolecule.com Its derivatives are particularly useful in coordination chemistry.

Future research in this area includes:

Precursors for Thin Films: Heterobimetallic complexes containing derivatives like 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione have been investigated as single-source precursors for the deposition of materials such as lanthanum nickelate (LaNiO3) films. researchgate.net Further design of such complexes could lead to new materials for electronics and catalysis.

Volatile Metal Chelates: The reaction of fluorinated analogues of this compound with diamines produces tetradentate β-keto enamine ligands. publish.csiro.au The copper(II) and nickel(II) chelates of these ligands are notably volatile and exhibit excellent gas chromatographic behavior, suggesting applications in trace metal analysis. publish.csiro.au

Coordination Polymers: Silver(I) has been shown to form a chain polymeric structure with 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione. researchgate.net The design of new ligands based on the this compound scaffold could allow for the synthesis of novel coordination polymers with tailored magnetic, optical, or porous properties.

Table 2: Functional Materials Derived from this compound Analogues

| Derivative/Analogue | Metal Ion | Application |

|---|---|---|

| 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | La, Ni | Precursor for LaNiO3 film deposition researchgate.net |

| 1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione | Cu(II), Ni(II) | Volatile chelates for gas chromatography publish.csiro.au |

Deeper Investigation into Biological Pathways and Molecular Targets of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential biological activity, including antimicrobial and antifungal properties. ontosight.ai A critical future research direction is to move from general activity screening to a precise understanding of their mechanisms of action.

This involves:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that derivatives of this compound interact with. The compound has been used as a probe in studies of enzyme-catalyzed reactions, a role that could be expanded for its derivatives. ontosight.ai

Pathway Analysis: Elucidating the metabolic or signaling pathways that are modulated by these compounds. For example, related diketones are known to interact with enzymes and affect metabolic pathways, and similar investigations are needed for this compound's analogues. smolecule.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives and systematically evaluating how changes in the molecular structure affect biological activity. This can provide insights into the key functional groups responsible for the observed effects.

Development of High-Throughput Screening Methods for this compound Analogues

To efficiently explore the potential of this compound derivatives in materials science and medicinal chemistry, the development of high-throughput screening (HTS) methods is essential. These methods would allow for the rapid evaluation of large libraries of analogues for desired properties.

Future research could focus on establishing HTS platforms such as:

Mass Spectrometry-Based Screening: Techniques like high-throughput ion mobility-mass spectrometry have proven effective for the rapid characterization of complex mixtures of related β-diketonate assemblies, allowing for efficient screening of stoichiometry, guest binding, and reactivity. researchgate.net

HPLC-Based Assays: For biological applications, rapid HPLC-based screening systems can be developed. nih.gov Such systems have been used to efficiently identify inhibitors of drug metabolism by screening hundreds of compounds for their effect on metabolic reactions in human liver microsomes. nih.gov A similar strategy could be applied to screen for the metabolic stability or enzyme inhibition potential of this compound derivatives.

By pursuing these research directions, the scientific community can continue to build upon the foundational chemistry of this compound, paving the way for new materials, more efficient chemical processes, and potentially new therapeutic agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5,5-dimethylhexane-2,4-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A standard method involves reacting hexanone with acetic anhydride in acetic acid under mild conditions (40–60°C, 6–12 hours), yielding ~70–85% purity. Industrial-scale production optimizes this using continuous flow reactors and fractional distillation for >95% purity . Key parameters include stoichiometric ratios (1:1.2 hexanone:acetic anhydride), acid catalyst concentration (5–10% w/w), and reaction time. Purity is confirmed via GC-MS or NMR, with impurities often arising from incomplete condensation or side-product formation (e.g., acetylated byproducts).

Q. How is this compound characterized for structural and functional validation?

- Methodological Answer : Characterization involves:

- Spectroscopy : IR spectroscopy identifies diketone C=O stretches (1700–1750 cm⁻¹) and methyl C-H bends (1370–1390 cm⁻¹).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for research-grade samples).

- Crystallography : Single-crystal XRD (using SHELXL ) confirms bond lengths (C=O: ~1.21 Å) and angles (C-C-C: ~120°). Reference data from PubChem (InChI Key: LCLCVVVHIPPHCG-UHFFFAOYSA-N) ensures consistency.

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a bidentate ligand, forming stable chelates with transition metals (e.g., Cu²⁺, Ni²⁺). For example, its nickel(II) complex (log β ~8.2) is synthesized by mixing equimolar metal salts and ligand in ethanol under reflux (60°C, 4 hours). Stability constants are determined via potentiometric titration, with coordination confirmed by UV-Vis (d-d transitions) and ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations across studies) often arise from:

- Substituent Effects : Methyl vs. phenyl groups alter steric hindrance and electron density, impacting metal-chelation efficacy .

- Experimental Variables : Cell line specificity (HeLa vs. MCF-7), culture conditions (serum-free vs. serum-containing media), and metal ion availability (Cu²⁺ vs. Fe³⁺) must be standardized.

- Validation : Cross-lab replication using OECD guidelines (e.g., MTT assay protocols) and meta-analysis of structure-activity relationships (SAR) are recommended .

Q. What strategies mitigate challenges in crystallizing metal complexes of this compound?

- Methodological Answer : Crystallization issues (e.g., twinning, low diffraction quality) are addressed by:

- Solvent Screening : Use mixed solvents (e.g., methanol/water) to modulate solubility.

- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions promotes single-crystal growth.

- Data Collection : High-resolution XRD (synchrotron radiation, λ = 0.7 Å) and SHELXD for phase refinement resolve disorder in methyl groups .

Q. How does the steric profile of this compound influence its reactivity in catalytic cycles?

- Methodological Answer : The geminal dimethyl groups impose steric constraints, reducing enolization kinetics (k = 1.2 × 10⁻³ s⁻¹ vs. 4.5 × 10⁻³ s⁻¹ for acetylacetone). This is quantified via:

- Kinetic Studies : Stopped-flow UV-Vis monitors enolate formation rates in THF at 25°C.

- DFT Calculations : B3LYP/6-311+G(d,p) models predict transition-state geometries (ΔG‡ ~28 kJ/mol) . Applications in asymmetric catalysis (e.g., aldol reactions) require chiral auxiliaries to offset steric limitations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。